ミルナシプラン

概要

説明

ミルナシプランは、主に線維筋痛症と重症うつ病の治療に使用されるセロトニン・ノルエピネフリン再取り込み阻害薬(SNRI)です。 Ixel、Savella、Dalcipran、Toledominなどのさまざまな商品名で販売されています 。 ミルナシプランは、セロトニンとノルエピネフリンの両方の再取り込みをバランスよく阻害するという、SNRIの中で独特の特性を持つため、疼痛と気分障害の管理に有効です .

2. 製法

ミルナシプランの合成は、容易に入手可能な出発物質から始まるいくつかのステップを伴います。 一般的な合成経路の1つは、以下のステップを含みます :

中間体化合物Vの生成: これは、ベンジル環化合物から始まる5段階の反応シーケンスを伴います。

還元と塩化: 中間体化合物Vは、パラジウム炭素(Pd / C)や水素(H₂)などの還元剤を使用して還元され、その後塩化されてミルナシプラン塩酸塩が得られます。

工業生産方法は、収率と純度を最適化することに重点を置いています。 プロセスは、経済的で、大規模生産に適するように設計されています .

科学的研究の応用

Milnacipran has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.

作用機序

ミルナシプランは、セロトニンとノルエピネフリンの再取り込みを阻害することで、シナプス間隙におけるこれらの神経伝達物質のレベルを高めます。 この作用は、線維筋痛症に関連するうつ病と疼痛の症状を軽減するのに役立ちます 。 この化合物は、他のモノアミンや受容体と有意に相互作用せず、選択的かつ効果的な治療オプションとなっています .

6. 類似化合物の比較

ミルナシプランは、しばしば他のSNRIや抗うつ薬と比較されます。

デュロキセチン: 同様の適応症で使用される別のSNRIですが、セロトニンとノルエピネフリンの再取り込み阻害のバランスが異なります。

ベンラファキシン: ノルエピネフリンよりもセロトニンの再取り込み阻害を優先するSNRIです。

プレガバリンとガバペンチン: これらは、神経障害性疼痛や線維筋痛症に使用されるγ-アミノ酪酸アナログですが、作用機序が異なります

ミルナシプランのセロトニンとノルエピネフリンの再取り込みのバランスのとれた阻害は、他のSNRIとは一線を画しており、線維筋痛症に特に効果的です .

生化学分析

Biochemical Properties

Milnacipran interacts with the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission .

Cellular Effects

Milnacipran influences cell function by modulating the activity of serotonin and norepinephrine transporters, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Milnacipran involves the inhibition of serotonin and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, Milnacipran has been shown to have a half-life of approximately 8 hours . Its effects on cellular function, such as the modulation of serotonin and norepinephrine levels, can be observed shortly after administration and persist for several hours .

Dosage Effects in Animal Models

The effects of Milnacipran in animal models vary with dosage. While low to moderate doses lead to increased levels of serotonin and norepinephrine, high doses can lead to adverse effects .

Metabolic Pathways

Milnacipran is metabolized in the liver and its metabolites are excreted in the urine . It does not appear to interact significantly with any enzymes or cofactors involved in metabolic pathways .

Transport and Distribution

Milnacipran is well absorbed after oral administration, with a bioavailability of approximately 85% . It is distributed throughout the body and crosses the blood-brain barrier .

Subcellular Localization

As a small, lipophilic molecule, Milnacipran is able to diffuse across cell membranes and distribute throughout cells . It does not appear to be targeted to any specific subcellular compartments or organelles .

準備方法

The synthesis of milnacipran involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :

Formation of Intermediate Compound V: This involves a five-step reaction sequence starting from a benzyl ring compound.

Reduction and Salification: The intermediate compound V is reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen (H₂), followed by salification to obtain milnacipran hydrochloride.

Industrial production methods focus on optimizing yield and purity. The process is designed to be economical and suitable for large-scale production .

化学反応の分析

ミルナシプランは、以下を含むさまざまな化学反応を起こします。

酸化: ミルナシプランは特定の条件下で酸化される可能性がありますが、この反応に関する詳細な研究は限られています。

還元: 中間体の還元は、その合成における重要なステップです.

置換: ミルナシプランは、特にアミノ基とカルボキサミド基を含む置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、パラジウム炭素、水素、およびさまざまな溶媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

ミルナシプランは、幅広い科学研究の応用があります。

化学: その独自の化学的特性と反応が研究されています。

生物学: 研究は、神経伝達物質系への影響とその潜在的な神経保護作用に焦点を当てています.

類似化合物との比較

Milnacipran is often compared with other SNRIs and antidepressants:

Duloxetine: Another SNRI used for similar indications but with a different balance of serotonin and norepinephrine reuptake inhibition.

Venlafaxine: An SNRI with a higher preference for serotonin reuptake inhibition compared to norepinephrine.

Pregabalin and Gabapentin: These are gamma-aminobutyric acid analogs used for neuropathic pain and fibromyalgia but with different mechanisms of action

Milnacipran’s balanced inhibition of serotonin and norepinephrine reuptake sets it apart from other SNRIs, making it particularly effective for fibromyalgia .

特性

IUPAC Name |

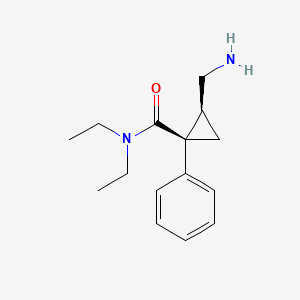

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)